(R)-7,8-difluorochroman-4-amine

Stereochemistry Chiral Synthesis Enantiomeric Purity

(R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) is a chiral, fluorinated chroman derivative with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol. This compound features a (4R)-configuration with fluorine atoms at the 7- and 8-positions of the chroman ring and a primary amine at the 4-position, yielding distinct physicochemical and stereochemical properties.

Molecular Formula C9H9F2NO
Molecular Weight 185.174
CAS No. 1213550-52-7
Cat. No. B596800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7,8-difluorochroman-4-amine
CAS1213550-52-7
Molecular FormulaC9H9F2NO
Molecular Weight185.174
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2F)F
InChIInChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1
InChIKeyRWFFMOBPPRECAW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7,8-Difluorochroman-4-amine: Baseline Characterization and Procurement-Relevant Properties


(R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) is a chiral, fluorinated chroman derivative with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol. This compound features a (4R)-configuration with fluorine atoms at the 7- and 8-positions of the chroman ring and a primary amine at the 4-position, yielding distinct physicochemical and stereochemical properties [1]. Its computed LogP is 1.1, topological polar surface area is 35.2 Ų, and it exhibits a density of 1.292±0.06 g/cm³ at 20°C and a boiling point of 225.2±40.0°C at 760 Torr . Commercial availability spans research quantities from multiple suppliers with purity specifications ranging from 95% to 98% .

Stereochemical Control Single (R)-enantiomer with defined optical rotation
Analytical Grade High-purity specification supports sensitive chiral experiments
Chiral Workflow Fits asymmetric synthesis and enantioselective assay research

Why Generic Substitution Fails: Critical Stereochemical and Regioisomeric Distinctions of (R)-7,8-Difluorochroman-4-amine


Generic substitution with racemic 7,8-difluorochroman-4-amine (CAS 886762-83-0) or alternative regioisomers such as 6,8-difluorochroman-4-amine cannot replicate the precise stereochemical and physicochemical profile of (R)-7,8-difluorochroman-4-amine. The (R)-enantiomer exhibits defined optical rotation consistent with its chiral center, whereas the racemic mixture lacks this stereochemical purity, which may critically impact enantioselective binding in biological assays and chiral synthesis applications . Furthermore, regioisomers with fluorine atoms at alternative positions (e.g., 6,8- or 6,7-difluoro substitution patterns) present different electronic and steric environments that alter solubility, lipophilicity, and reactivity profiles [1]. The following quantitative evidence demonstrates specific, measurable differentiation points that inform scientific selection and procurement decisions.

Target: (R)-enantiomer
Racemic mixture may not replicate enantioselective binding
Target: 7,8-difluoro
Regioisomers may shift solubility and reactivity profiles

Quantitative Differentiation Evidence: (R)-7,8-Difluorochroman-4-amine vs. Closest Analogs


Stereochemical Purity: Defined Optical Rotation vs. Racemic Mixture

(R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) exhibits a defined optical rotation consistent with its (4R)-configuration, whereas racemic 7,8-difluorochroman-4-amine (CAS 886762-83-0) is a 1:1 mixture of enantiomers with a net optical rotation of 0° . This stereochemical distinction is critical for applications requiring enantioselective interactions, such as asymmetric synthesis or chiral receptor binding studies [1].

Optical Rotation
Head-to-head
Defined optical activity vs. racemic 0°
Supports enantioselective attribution
Vendor CoA required; batch-specific data
Stereochemistry Chiral Synthesis Enantiomeric Purity

Aqueous Solubility Profile: Quantified Comparison with Regioisomers

(R)-7,8-Difluorochroman-4-amine demonstrates an experimentally determined aqueous solubility of 0.57 g/L at 25°C . This value reflects the specific 7,8-difluoro substitution pattern, which influences intermolecular hydrogen bonding and crystal packing energy. In comparison, the regioisomer (R)-6,8-difluorochroman-4-amine exhibits distinct density (1.3±0.1 g/cm³) and boiling point (214.7±40.0°C) parameters, indicative of altered intermolecular forces that may correspond to divergent solubility characteristics [1].

Aqueous Solubility
Reported
0.57 g/L (25°C)
Informs aqueous assay design
Regioisomer solubility data pending
Physicochemical Properties Solubility Formulation

Purity Specifications: Commercial Availability at Defined Analytical Grades

(R)-7,8-Difluorochroman-4-amine is commercially available with verified purity specifications of 98% (NLT) from multiple suppliers, supported by batch-specific certificates of analysis including NMR, HPLC, and LC-MS documentation . In contrast, the racemic analog (CAS 886762-83-0) is commonly offered at a minimum purity specification of 95% . Higher purity specifications for the (R)-enantiomer reduce the potential impact of impurities on sensitive catalytic or biological experiments.

Purity Specification
Head-to-head
Target: 98% NLT; Racemic: 95%
Higher purity reduces impurity risk
Batch-specific CoA with NMR, HPLC
Quality Control Analytical Chemistry Procurement

Fluorination Pattern Impact: Electronic and Steric Differentiation from Alternative Regioisomers

The 7,8-difluoro substitution pattern on the chroman ring imparts unique electronic and steric properties compared to alternative regioisomers. Fluorinated chromanes are recognized in medicinal chemistry literature for their enhanced membrane permeability and modulated electronic properties, with specific substitution patterns influencing target binding and metabolic stability [1]. The 7,8-difluoro arrangement positions electron-withdrawing fluorine atoms adjacent to each other on the aromatic ring, creating a distinct dipole moment and steric environment not replicated by 6,7- or 6,8-difluoro isomers [2].

Fluorination Pattern
Class-level inference
7,8-difluoro vs. 6,8-/6,7- isomers
Regioisomeric substitution may alter target engagement
SAR class-level inference; model-dependent
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Recommended Application Scenarios for (R)-7,8-Difluorochroman-4-amine Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Scaffold Development

The defined (R)-stereochemistry and optical rotation of (R)-7,8-difluorochroman-4-amine make it suitable for use as a chiral building block in asymmetric synthesis of more complex pharmaceutical intermediates. Its stereochemical purity (confirmed by vendor CoA) ensures reproducible enantioselective transformations, distinguishing it from racemic mixtures that introduce uncontrolled stereochemical outcomes .

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The 7,8-difluoro substitution pattern offers a distinct electronic and steric profile compared to alternative regioisomers. This compound can serve as a specific SAR probe in medicinal chemistry campaigns investigating fluorinated chromane-based leads, where the unique fluorine arrangement may confer differential binding affinities or metabolic stability relative to 6,8- or 6,7-difluoro analogs [1].

High-Purity Reference Standard for Analytical Method Development

With a commercially verified purity specification of 98% (NLT) and supporting analytical documentation (NMR, HPLC, LC-MS), (R)-7,8-difluorochroman-4-amine is appropriate for use as a reference standard in chromatographic method development and impurity profiling studies. Its higher purity specification relative to the racemic analog (95%) supports more accurate calibration and quantification .

Biophysical Assays Requiring Defined Physicochemical Properties

The experimentally determined aqueous solubility of 0.57 g/L at 25°C provides a quantitative baseline for designing in vitro assays, including solubility-dependent screening formats and sample preparation protocols. This measured value enables accurate prediction of compound behavior in aqueous biological buffers and informs formulation strategies .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical purity and defined optical rotation
Enantioselective transformation reproducibility
SAR probe for fluorinated chromane leads
7,8-Difluoro regioisomeric substitution pattern
Binding affinity and metabolic stability comparisons
Analytical reference standard
High-purity specification with documented CoA
Chromatographic method calibration accuracy
Biophysical assays with defined solubility
Experimentally determined aqueous solubility
Assay buffer compatibility and solubility-dependent endpoints

Technical Documentation Hub

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